molecular formula C45H48BF3N6O3 B563247 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide CAS No. 121086-10-0

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

Cat. No.: B563247
CAS No.: 121086-10-0
M. Wt: 788.723
InChI Key: BBVNLSGOIFEWSH-UHFFFAOYSA-N
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Description

BODIPY Component

  • Planarity : The BODIPY core in analogous compounds exhibits near-planar geometry, with deviations ≤0.032 Å from the mean plane. This planarity enhances fluorescence quantum yields by minimizing non-radiative decay.
  • Substituent Effects : Methyl groups at positions 10 and 12 induce steric hindrance, stabilizing the fluorophore against π-π stacking in aqueous environments.

Spiperone Component

  • Triazaspirodecanone System : X-ray studies of spiperone reveal a rigid spirocyclic structure, with the phenyl group orthogonal to the triazaspiro ring. This conformation is critical for dopamine D2 receptor binding.
  • Amide Conformation : In related amide-linked BODIPY hybrids, the propanoic acid linker adopts an extended conformation, positioning the fluorophore 18–25 Å from the pharmacophore.

Molecular Modeling

Computational studies suggest that the amide bond in this compound adopts a trans configuration, minimizing steric clashes between the BODIPY and spiperone moieties. This orientation preserves the pharmacological activity of spiperone while allowing unhindered fluorescence emission.

Comparative Structural Analysis with Parent Compounds

BODIPY Derivatives

Feature This compound BODIPY FL (C₁₄H₁₅BF₂N₂O₂)
Core Structure Tricyclic with BF₂ center Identical
Substituents Propanoic acid linker + spiperone amide Propanoic acid only
Fluorescence λₑₘ (nm) ~515–530 (estimated) 503–512
Applications Receptor imaging General fluorescence

The addition of the spiperone amide extends the utility of BODIPY from generic labeling to targeted receptor studies.

Spiperone Derivatives

Feature This compound Spiperone (C₂₃H₂₆FN₃O₂)
Core Structure Triazaspirodecanone + BODIPY Triazaspirodecanone
Functional Groups Amide-linked BODIPY Ketone + fluorophenyl
Receptor Affinity (Kᵢ) Retains D2 antagonism (estimated) D2: 0.16 nM

The hybrid compound preserves spiperone’s receptor-binding triazaspiro system while adding fluorescence capabilities via the BODIPY unit.

Key Structural Innovations

  • Dual Functionality : Combines spiperone’s receptor specificity with BODIPY’s photostability.
  • Linker Design : The propanoic acid spacer minimizes electronic interference between moieties, ensuring both fluorescence and binding efficacy.
  • Stereochemical Compatibility : The cis configuration of proline-like spacers in related BODIPY hybrids suggests potential for controlled molecular stacking in biological matrices.

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNLSGOIFEWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661824
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-10-0
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the BODIPY Fluorophore Core

The BODIPY (boron-dipyrromethene) core forms the fluorescent component of the compound. Its synthesis begins with the condensation of pyrrole derivatives under acidic conditions. A typical procedure involves reacting 2,4-dimethylpyrrole with an aldehyde (e.g., 2-carboxyethylbenzaldehyde) in the presence of trifluoroacetic acid (TFA) to form a dipyrromethene intermediate . Boron trifluoride diethyl etherate (BF₃·OEt₂) is then introduced to chelate the dipyrromethene, yielding the BODIPY core with a propanoic acid side chain .

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
Condensation2,4-dimethylpyrrole, aldehyde, TFA25°C12 h~60%
Boron chelationBF₃·OEt₂, CH₂Cl₂0°C → 25°C2 h~85%

The propanoic acid side chain is critical for subsequent conjugation to the phenethylspiperone amide. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure at this stage, with characteristic peaks for the BODIPY core (e.g., δ 2.5 ppm for methyl groups, m/z 292.0889 for [M+H]⁺) .

Functionalization of the BODIPY Core with Propanoic Acid

The propanoic acid moiety is introduced either during the BODIPY synthesis (as above) or via post-functionalization. In the latter approach, a pre-formed BODIPY core undergoes alkylation at the 3-position using acrylonitrile followed by hydrolysis to convert the nitrile to a carboxylic acid. This method avoids side reactions associated with direct aldehyde condensation.

Post-Functionalization Steps:

  • Alkylation: React BODIPY core with acrylonitrile in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

  • Hydrolysis: Treat the alkylated product with hydrochloric acid (HCl) to yield 3-Bodipy-propanoic acid.

This route achieves a purity of ≥97%, as verified by reverse-phase HPLC .

Conjugation to N-Phenethylspiperone Amide

The final step involves coupling 3-Bodipy-propanoic acid to N-phenethylspiperone amine via carbodiimide-mediated amide bond formation.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 3-Bodipy-propanoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv).

    • Stir at 25°C for 30 minutes .

  • Amine Coupling:

    • Add N-phenethylspiperone amine (1.0 equiv) dissolved in DMF.

    • React at 25°C for 12–24 hours under nitrogen .

Workup:

  • Quench with ice water.

  • Extract with ethyl acetate.

  • Dry over sodium sulfate and concentrate under reduced pressure.

Yield: ~50–60% after purification .

Purification and Characterization

Purification Methods:

  • Flash Chromatography: Use silica gel with a gradient of ethyl acetate/hexanes (20% → 50%) to remove unreacted starting materials .

  • Preparative HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) for final polishing .

Characterization Data:

TechniqueKey Findings
¹H NMR - δ 7.2–7.4 ppm (aromatic protons from spiperone)
- δ 2.3–2.6 ppm (methyl groups on BODIPY)
HRMS m/z 788.723 ([M+H]⁺, calculated for C₄₅H₄₈BF₃N₆O₃)
Fluorescence λₑₓ = 488 nm, λₑₘ = 510 nm

Challenges and Optimization Strategies

  • Low Coupling Efficiency: Excess EDC/HOBt (up to 2.0 equiv) improves yields but risks side reactions.

  • Fluorescence Quenching: Avoid prolonged light exposure during synthesis to prevent photobleaching .

  • Solubility Issues: Use polar aprotic solvents (e.g., DMF) to dissolve both hydrophobic and hydrophilic components .

Chemical Reactions Analysis

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiperone moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Fluorescent Probes in Cellular Imaging

Fluorescence Microscopy:
BP-NPE-SP serves as a powerful fluorescent probe for visualizing dopamine D2 receptors in living cells. Its fluorescence enables researchers to track receptor-ligand interactions in real-time, providing insights into cellular processes related to neurological functions such as movement, reward, and learning. The compound's ability to bind specifically to dopamine D2 receptors enhances its utility in studying various neuropharmacological phenomena .

Quantitative Detection:
The compound can also be utilized in quantitative assays, where its fluorescent properties allow for the measurement of receptor binding affinities using techniques like fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR). These methods facilitate the exploration of BP-NPE-SP's mechanism of action and potential therapeutic effects .

Neuroscience Research Applications

Dopamine Receptor Studies:
Due to its structural similarity to spiperone, BP-NPE-SP is employed in studies investigating dopamine receptor interactions. It has been shown to have high binding affinity for dopamine D2-like receptors (D2R and D4R), making it an essential tool for understanding the pharmacodynamics of drugs targeting these receptors .

Behavioral Studies:
Research involving BP-NPE-SP can extend into behavioral studies where the modulation of dopamine signaling is crucial. By visualizing receptor activity in live models, scientists can correlate receptor dynamics with behavioral outcomes, enhancing our understanding of psychiatric disorders and their treatment.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of BP-NPE-SP in various experimental setups:

  • Binding Affinity Studies: Research demonstrated that BP-NPE-SP effectively competes with other ligands for binding to dopamine receptors, providing insights into receptor dynamics under different physiological conditions .
  • Imaging Techniques: In vivo imaging studies utilizing BP-NPE-SP have revealed significant changes in dopamine receptor expression patterns during neurodegenerative processes, underscoring its potential as a diagnostic tool .

Mechanism of Action

The mechanism of action of 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorescent properties of the compound allow researchers to visualize and track these interactions in real-time. The pathways involved often include receptor-mediated signaling, which can be studied using various imaging techniques .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide with other propanoic acid-derived amides:

Compound Name Key Functional Groups Molecular Weight (Da)* Primary Application Synthesis Method
This compound Bodipy, propanoic acid, spiperone amide ~650–700 Fluorescent receptor imaging Amide coupling, mild conditions
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides (e.g., 5a, 5f) Pyridazinyl, phenyl, propanoic acid ~350–400 Analgesic (acetic acid writhing test) Carbodiimide-mediated coupling
Anandamide (arachidonoylethanolamide) Arachidonic acid, ethanolamide 347.5 Endogenous cannabinoid receptor ligand Enzymatic synthesis
N-(2-Hydroxyethyl)-palmitamide Palmitic acid, hydroxyethyl amide 313.5 Anti-inflammatory Hydrolysis/condensation

Key Research Findings and Challenges

  • Stereochemical Considerations : Steric hindrance from ortho-substituents (e.g., in ) reduces amidation efficiency. The Bodipy group may introduce similar challenges, necessitating optimized coupling conditions .
  • Stability: Bodipy’s photostability is advantageous for long-term imaging, whereas endogenous amides like anandamide are rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) .
  • Eco-Friendly Synthesis : Ionic liquids or ultrasound () could reduce waste in Bodipy-amide synthesis, aligning with green chemistry principles .

Biological Activity

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide, also known as Spiperone-FL, is a compound that integrates the properties of BODIPY dyes with pharmacological agents such as spiperone, a known antagonist of dopamine receptors. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C23H26FN3O2
  • Molecular Weight : 395.47 g/mol
  • CAS Number : 121086-10-0
  • Melting Point : 196 °C
  • Solubility : Slightly soluble in water (0.2 mg/mL)

This compound functions primarily as a selective antagonist for dopamine D2-like receptors and serotonin receptors (5-HT2A). The binding affinities for various receptors are notable:

Receptor TypeK_i Value (nM)
D20.06
D30.6
D40.08
D1~350
D5~3500

This compound exhibits a high affinity for the D2 receptor, which is significant for its antipsychotic properties and potential therapeutic use in treating disorders related to dopamine dysregulation, such as schizophrenia .

Biological Activity

The compound has been shown to induce calcium-dependent chloride secretion in airway epithelial cells, suggesting potential applications in treating cystic fibrosis. Its activity as an antipsychotic is attributed to its ability to block dopamine receptors, thereby modulating neurotransmitter activity in the brain .

Case Studies and Research Findings

  • Fluorescent Labeling and Imaging :
    • Research indicates that this compound can be utilized as a fluorescent probe in live cell imaging studies. This application allows researchers to visualize receptor interactions in real-time, enhancing our understanding of receptor dynamics and drug interactions .
  • In Vivo Studies :
    • In studies involving animal models, administration of this compound demonstrated a reduction in hyperactivity associated with dopaminergic overactivity. These findings support its potential use in behavioral therapies for conditions like ADHD and schizophrenia .
  • Binding Assays :
    • Binding assays conducted on renal proximal tubular cells showed that Spiperone-FL effectively binds to D2-like receptors, confirming its utility in evaluating receptor expression and function in various physiological conditions .

Applications

Given its dual role as both a fluorescent probe and a pharmacological agent, this compound has diverse applications:

  • Research Tool : Used for studying receptor dynamics and drug interactions through fluorescence microscopy.
  • Therapeutic Potential : Investigated for its antipsychotic effects and potential role in treating other neuropsychiatric disorders.
  • Diagnostic Applications : Potential use in imaging techniques to assess receptor distribution and function in tissues.

Q & A

Basic: What is the synthetic route for 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide?

Answer:
The synthesis involves sequential coupling and deprotection steps. A common approach includes:

  • N-Alkylation : Starting with Boc-protected hydrazine derivatives, N-alkylation is performed under alkaline conditions to generate intermediates (e.g., alkylated hydrazides) .
  • Troponylation : Reaction with O-tosylate tropolone in refluxing solvents (e.g., dichloromethane) introduces the troponyl group, forming β-troponylhydrazino acid derivatives .
  • Amide Bond Formation : The carboxylic acid moiety is activated (e.g., using EDC/NHS) and coupled with phenethylspiperone amine. Boc deprotection is achieved using 20–30% trifluoroacetic acid (TFA) in dichloromethane, followed by purification via silica gel chromatography .
    Key Consideration : TFA may cleave amide bonds in troponylhydrazino peptides at concentrations >20%, necessitating strict reaction time control .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Confirms regiochemistry and hydrogen bonding patterns (e.g., intramolecular H-bonds in troponylpyrazolidinone derivatives) .
  • ESI-HRMS : Validates molecular weight and fragmentation patterns, critical for detecting unintended side products like TFA-induced cleavage products .
  • X-ray Crystallography : Resolves solid-state conformation, such as helical self-assembly in troponylhydrazino peptides .
    Note : Time-dependent NMR studies (e.g., in 20% TFA/CDCl₃) assess amide bond stability under acidic conditions .

Advanced: How does trifluoroacetic acid (TFA) affect the compound’s amide bond stability?

Answer:

  • Cleavage Mechanism : In β-troponylhydrazino peptides, 20% TFA induces amide bond cleavage via cyclization, forming troponylpyrazolidinone derivatives. This occurs through intramolecular nucleophilic attack by the hydrazino nitrogen on the adjacent carbonyl group .
  • Kinetics : The reaction follows first-order kinetics, with half-lives ranging from hours to days depending on peptide concentration and TFA strength. Control peptides lacking troponyl groups show no cleavage under identical conditions .
    Mitigation : Use milder acids (e.g., acetic acid) for Boc deprotection or reduce TFA exposure time to <2 hours .

Advanced: How can researchers optimize synthesis to prevent amide bond degradation?

Answer:

  • Alternative Deprotection Agents : Replace TFA with HCl/dioxane or formic acid for Boc removal in troponyl-containing peptides .
  • Temperature Control : Conduct reactions at 0–4°C to slow TFA-mediated cyclization .
  • Real-Time Monitoring : Use TLC or inline ESI-MS to track amide bond integrity during synthesis .
    Validation : Post-synthesis stability assays in physiological pH buffers (e.g., PBS) confirm resistance to hydrolysis .

Application: How is this compound utilized in receptor binding studies?

Answer:

  • Fluorescent Ligand Assays : The BODIPY fluorophore enables live-cell imaging of dopamine D2 receptor (D2R) dynamics. For example, Spiperone-FL (a related derivative) binds D2R with high affinity, allowing quantification of receptor internalization via fluorescence microscopy .
  • Competitive Binding : Co-treatment with unlabeled spiperone validates specificity by reducing fluorescence signal .
    Advantage : BODIPY’s photostability and low background interference enhance signal-to-noise ratios in real-time assays .

Advanced: What are the implications of fluorescence properties for live-cell imaging?

Answer:

  • Photophysical Properties : BODIPY FL exhibits high molar absorptivity (~80,000 M⁻¹cm⁻¹) and quantum yield (~0.9), enabling sensitive detection at nanomolar concentrations .
  • Conjugation Strategies : The propanoic acid group facilitates amine-reactive labeling via EDC/NHS chemistry, minimizing nonspecific binding .
    Limitation : Aggregation in hydrophobic environments (e.g., cell membranes) may require co-solvents like DMSO (<0.1% v/v) to maintain solubility .

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